molecular formula C21H16N4O5 B13612914 3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione

3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione

Cat. No.: B13612914
M. Wt: 404.4 g/mol
InChI Key: QBGATSQVPVXILM-WSDLNYQXSA-N
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Description

3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione is a complex organic compound with a molecular weight of 404.38 g/mol It is characterized by the presence of a benzyl group, a nitrophenyl-furan moiety, and an imidazolidine-2,4-dione core

Preparation Methods

The synthesis of 3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-benzylimidazolidine-2,4-dione under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidine-2,4-dione core may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

IUPAC Name

3-benzyl-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16N4O5/c26-20-14-24(21(27)23(20)13-15-4-2-1-3-5-15)22-12-18-10-11-19(30-18)16-6-8-17(9-7-16)25(28)29/h1-12H,13-14H2/b22-12+

InChI Key

QBGATSQVPVXILM-WSDLNYQXSA-N

Isomeric SMILES

C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Canonical SMILES

C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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